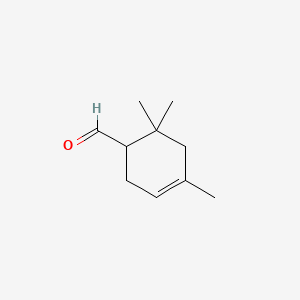
3-Cyclohexene-1-carboxaldehyde, 4,6,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and an aldehyde functional group. This compound is known for its applications in various fields, including fragrance and flavor industries, due to its distinct aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an aldehyde precursor under acidic conditions. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde is carried out through optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification stages. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 4,6,6-Trimethylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4,6,6-Trimethylcyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
4,6,6-Trimethylcyclohex-3-ene-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the presence of an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the fragrance industry.
Propriétés
Numéro CAS |
6754-27-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
4,6,6-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h4,7,9H,5-6H2,1-3H3 |
Clé InChI |
PEJDZTZLIFVHJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C(C1)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
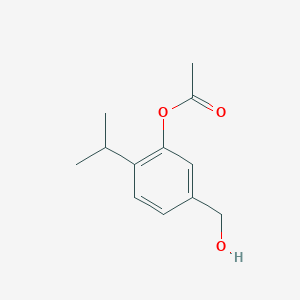
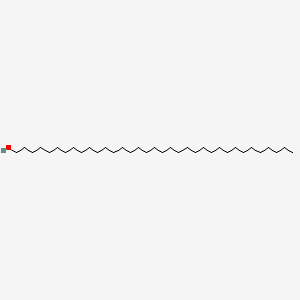
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
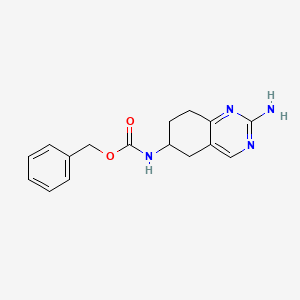
![5-Benzyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13979820.png)
![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
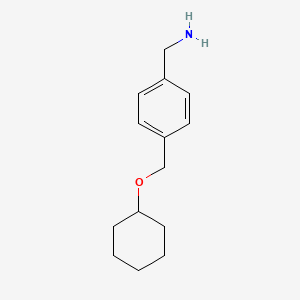
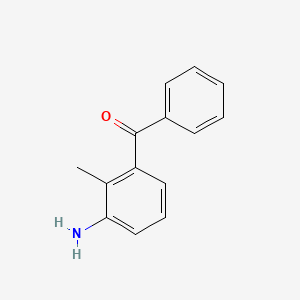

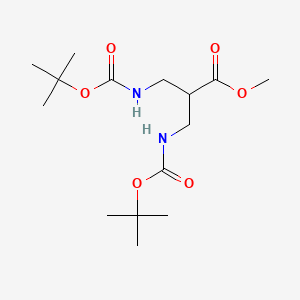
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
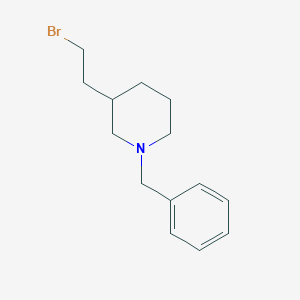
![2-[(4-Methoxyphenyl)acetyl]cyclohexane-1,3-dione](/img/structure/B13979812.png)
